molecular formula C17H12N2O2 B14193003 2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde CAS No. 918138-41-7

2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde

Cat. No.: B14193003
CAS No.: 918138-41-7
M. Wt: 276.29 g/mol
InChI Key: IQEHHTOAURFSLJ-UHFFFAOYSA-N
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Description

2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is an organic compound with the molecular formula C17H12N2O2 This compound is characterized by the presence of a benzaldehyde group attached to a pyridine ring, which is further connected to another pyridine ring via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde typically involves the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound, which is often achieved through a Diels-Alder reaction.

    Oxidation: The intermediate is then subjected to oxidation reactions to introduce the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is unique due to the presence of both a benzaldehyde group and a pyridine-oxygen-pyridine linkage. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules.

Properties

CAS No.

918138-41-7

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

2-(5-pyridin-3-yloxypyridin-3-yl)benzaldehyde

InChI

InChI=1S/C17H12N2O2/c20-12-13-4-1-2-6-17(13)14-8-16(11-19-9-14)21-15-5-3-7-18-10-15/h1-12H

InChI Key

IQEHHTOAURFSLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CN=C2)OC3=CN=CC=C3

Origin of Product

United States

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